molecular formula C14H10O2 B12533784 3-Methyl-6H-benzo[c]chromen-6-one CAS No. 18110-73-1

3-Methyl-6H-benzo[c]chromen-6-one

Cat. No.: B12533784
CAS No.: 18110-73-1
M. Wt: 210.23 g/mol
InChI Key: DNISIZHISDUPRT-UHFFFAOYSA-N
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Description

3-Methyl-6H-benzo[c]chromen-6-one (CAS 18110-73-1) is a high-purity benzo[c]chromen-6-one derivative supplied as a yellow to white solid with a melting point of 128-131 °C . This core structure is a privileged scaffold in medicinal chemistry and chemical biology research. Studies on closely related analogs highlight its significant research value. The lactone carbonyl group, central to this chemical class, is a key scaffold for maintaining a selective "on-off" sensor capacity, rendering compounds as selective fluorescent probes for Iron (III) detection in aqueous solutions and cellular imaging studies . Furthermore, 6H-benzo[c]chromen-6-one derivatives have been identified as potent and selective agonists for the ERβ (Estrogen Receptor Beta), making them valuable chemical tools in endocrinology and nuclear receptor research . Recent investigations have also explored alkoxylated derivatives of the 6H-benzo[c]chromen-6-one structure as novel inhibitors of Phosphodiesterase 2 (PDE2), showing promising neuroprotective effects in cellular models relevant to neurodegenerative diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18110-73-1

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)16-13(11)8-9/h2-8H,1H3

InChI Key

DNISIZHISDUPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Chemical Reactivity and Transformations of Benzo C Chromen 6 One Systems

Oxidation and Reduction Reactions

The oxidation state of the central pyranone ring in the benzo[c]chromen-6-one system can be modulated through various synthetic methods. The conversion of the corresponding 6H-benzo[c]chromene (the reduced form) to the 6H-benzo[c]chromen-6-one (the oxidized, lactone form) is a key transformation.

An efficient and environmentally conscious method for this oxidation involves the use of tert-butyl hydroperoxide (TBHP) in the presence of catalytic amounts of potassium iodide (KI) and pyridine. This system effectively oxidizes various substituted 6H-benzo[c]chromenes to their corresponding lactones in high yields. For instance, the oxidation of 9-methyl-6H-benzo[c]chromene using this method proceeds smoothly to afford 9-methyl-6H-benzo[c]chromen-6-one. youtube.com Another green oxidation protocol utilizes aqueous hydrogen peroxide (H₂O₂) without the need for any catalyst or activator, showcasing a commitment to sustainable chemical synthesis. google.com

The following table summarizes the oxidation of a related substituted benzo[c]chromene to its corresponding lactone:

Starting MaterialReagents and ConditionsProductYield (%)
9-Methyl-6H-benzo[c]chromeneTBHP (6 eq.), KI (0.1 eq.), Pyridine (0.1 eq.), MeCN, 80 °C, 48 h9-Methyl-6H-benzo[c]chromen-6-one85

This table presents data for a closely related isomer to illustrate a typical oxidation reaction. youtube.com

Conversely, the reduction of the lactone carbonyl in the 6H-benzo[c]chromen-6-one core is a more challenging transformation that typically requires powerful reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally effective for reducing aldehydes and ketones, it is often insufficient to reduce the resonance-stabilized ester functionality of a lactone. masterorganicchemistry.comlibretexts.orgumass.edu Therefore, a stronger hydride reagent, such as lithium aluminum hydride (LiAlH₄), is necessary to achieve this reduction. youtube.commasterorganicchemistry.comlibretexts.org The reaction with LiAlH₄ would involve the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the opening of the lactone ring and subsequent reduction to form a diol. Specifically, the reduction of 3-Methyl-6H-benzo[c]chromen-6-one with LiAlH₄ is expected to yield (2'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanol.

Ring Expansion and Contraction Methodologies

Modifications to the fundamental ring structure of the benzo[c]chromen-6-one system through ring expansion or contraction are less common but represent intriguing synthetic strategies.

A notable example of a process involving ring expansion is found in the synthesis of the 6H-benzo[c]chromene scaffold itself. Certain synthetic routes proceed through a spirocyclic intermediate which then undergoes a rearrangement to form the six-membered pyran ring. For example, a photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts can proceed via a 5-exo-trig cyclization followed by a ring expansion, favored by the drive to rearomatize, which delivers the final 6H-benzo[c]chromene product. researchgate.net

While direct ring contraction of the 6H-benzo[c]chromen-6-one core is not extensively documented, related heterocyclic systems offer insights into potential pathways. For instance, dihydrobenzopyran derivatives, which share the pyran ring structure, have been shown to undergo ring contraction to form dihydrobenzofuran derivatives in the presence of a Lewis acid like boron tribromide (BBr₃). researchgate.net This transformation suggests that, under specific conditions, the pyran ring of a modified benzo[c]chromen-6-one could potentially contract to a furan (B31954) ring system, although this remains a subject for further investigation.

Nucleophilic and Electrophilic Reactivity of the Benzo[c]chromen-6-one Core

The electronic nature of the 6H-benzo[c]chromen-6-one scaffold dictates its reactivity towards nucleophiles and electrophiles. The system contains both electron-rich aromatic rings and an electrophilic carbonyl carbon within the lactone ring.

Nucleophilic reactivity is most prominently observed at the C6 carbonyl carbon. This carbon is electrophilic due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. A clear example of this is the reaction of 6H-benzo[c]chromen-6-one with a nucleophile such as a hydroxide (B78521) ion (formed from KOH) in the presence of an electrophile like iodomethane. In this reaction, the nucleophilic attack of the hydroxide on the carbonyl carbon leads to the opening of the lactone ring. The resulting phenoxide and carboxylate are then methylated by iodomethane, yielding a methyl 2'-methoxy-[1,1'-biphenyl]-2-carboxylate. orgsyn.org This reaction demonstrates the susceptibility of the lactone to ring-opening under basic conditions.

Electrophilic reactivity involves the substitution on the electron-rich benzene (B151609) rings. The existing substituents on the aromatic rings will direct the position of incoming electrophiles. For this compound, the methyl group at the C3 position is an ortho-, para-directing activator, while the oxygen of the lactone is also an activating group. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur on the aromatic ring containing the methyl group, preferentially at the C2 and C4 positions, and also on the other aromatic ring, influenced by the lactone's oxygen. However, the presence of the lactone can complicate these reactions, and specific conditions would be required to achieve selective substitution. Friedel-Crafts reactions, for example, typically employ a Lewis acid catalyst which could potentially coordinate with the carbonyl oxygen of the lactone, thereby deactivating the ring system towards electrophilic attack. wikipedia.org

Derivatization Reactions at Specific Positions on the Benzo[c]chromen-6-one Scaffold

The functionalization of the benzo[c]chromen-6-one scaffold is a key strategy for generating novel derivatives with potentially enhanced biological activities. Various positions on the aromatic rings can be modified using modern synthetic methodologies.

One common approach is the introduction of alkoxy groups. For example, starting from 3-hydroxy-6H-benzo[c]chromen-6-one (a urolithin), a variety of ether derivatives can be synthesized via Williamson ether synthesis. This involves treating the parent phenol (B47542) with a base to form a phenoxide, which then reacts with an alkyl halide to form the desired ether. This method has been used to prepare a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives with varying chain lengths.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for derivatization. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of diverse aryl or vinyl groups onto the scaffold. researchgate.net Similarly, palladium-catalyzed C-H activation provides a direct method for functionalizing the aromatic rings. wikipedia.org

The following table presents data on the synthesis of various 3-alkoxy derivatives of 6H-benzo[c]chromen-6-one, illustrating a common derivatization strategy.

Product NameStarting MaterialReagentYield (%)
3-Methoxy-6H-benzo[c]chromen-6-one3-Hydroxy-6H-benzo[c]chromen-6-oneIodomethane61
3-Propoxy-6H-benzo[c]chromen-6-one3-Hydroxy-6H-benzo[c]chromen-6-one1-Bromopropane83
3-(Pentyloxy)-6H-benzo[c]chromen-6-one3-Hydroxy-6H-benzo[c]chromen-6-one1-Bromopentane56
3-(Benzyloxy)-6H-benzo[c]chromen-6-one3-Hydroxy-6H-benzo[c]chromen-6-one(Bromomethyl)benzene99

This table showcases the derivatization from a common precursor to generate a library of related compounds.

Biological and Pharmacological Relevance of Benzo C Chromen 6 One Derivatives: Mechanistic Insights

Natural Occurrence and Biosynthetic Pathways

Role as Secondary Metabolites in Diverse Organisms

6H-benzo[c]chromen-6-ones are prominent secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. researchgate.nettubitak.gov.tr Instead, they often play roles in defense, competition, and species interactions. The benzopyranone nucleus is a key feature in many natural oxygen heterocycles. tubitak.gov.tr These compounds are produced by a wide array of life forms, including plants, fungi, and mycobionts, highlighting their evolutionary significance and diverse biological roles. tubitak.gov.tr As secondary metabolites, their production can be influenced by environmental stressors and developmental stages of the organism.

Isolation from Natural Sources (e.g., Plants, Fungi, Shilajit)

Researchers have successfully isolated various 6H-benzo[c]chromen-6-one derivatives from numerous natural sources. tubitak.gov.tr For instance, the compounds Autumnariol and autumnariniol have been extracted from the plant Eucomis autumnalis. tubitak.gov.tr Fungi are also a rich source; Alternariol, a notable derivative, is produced by fungi found on plants like Datura stramonium. tubitak.gov.tr

Furthermore, these compounds are key bioactive constituents of Shilajit, a herbomineral substance collected in the Himalayan mountains. tubitak.gov.tr A particularly well-studied group of 6H-benzo[c]chromen-6-one derivatives are the urolithins. Urolithins are not typically found directly in foods but are metabolites produced by the gut microflora from ellagitannins, which are abundant in pomegranates, berries, and nuts. nih.gov

Below is a table summarizing examples of naturally occurring 6H-benzo[c]chromen-6-ones and their sources.

Compound NameNatural Source
AutumnariolEucomis autumnalis (Liliaceae)
AutumnariniolEucomis autumnalis (Liliaceae)
AlternariolFungi (from Datura stramonium)
Urolithins (e.g., Urolithin B)Gut microbial metabolism of ellagitannins (from pomegranates, nuts, berries) nih.gov
Shilajit BioactivesShilajit (herbomineral substance) tubitak.gov.tr

Biosynthetic Considerations and Pathways for Benzo[c]chromen-6-ones

The biosynthesis of 6H-benzo[c]chromen-6-ones often proceeds through the acetate pathway. tubitak.gov.tr This pathway involves the sequential condensation of acetyl-CoA units to build the complex carbon skeleton of the molecule. For example, the biosynthesis of alternariol in fungi has been reported to occur via this pathway. tubitak.gov.tr Isocoumarins, which are structurally related to 6H-benzo[c]chromen-6-ones but feature an inverted lactone ring, are also known to be derived from the acetate pathway. tubitak.gov.tr The formation of the core structure typically involves the synthesis of a biaryl intermediate, which then undergoes an intramolecular cyclization to form the characteristic lactone ring of the 6H-benzo[c]chromen-6-one system. researchgate.net

Mechanistic Studies of Bioactivity at the Molecular Level

Enzyme Inhibition and Modulation (e.g., Phosphodiesterase II, Liver Pyruvate Kinase)

A significant area of research into the bioactivity of 6H-benzo[c]chromen-6-one derivatives is their ability to inhibit enzymes. Notably, these compounds have been identified as potential inhibitors of Phosphodiesterase II (PDE2). mdpi.comnih.gov PDE2 is an enzyme that degrades cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. acs.org Inhibition of PDE2 can lead to increased levels of these messengers, which has therapeutic potential, particularly in the context of neurodegenerative diseases. mdpi.comnih.gov

Urolithins, the hydroxylated metabolites of ellagic acid, have been used as lead compounds to design and synthesize novel PDE2 inhibitors. mdpi.comnih.gov A study involving a series of synthesized alkoxylated 6H-benzo[c]chromen-6-one derivatives evaluated their potential as PDE2 inhibitors. The findings showed that specific structural modifications significantly influence inhibitory activity. mdpi.com For example, the derivative 3-butoxy-6H-benzo[c]chromen-6-one (1f) demonstrated the most potent inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov

The table below presents the PDE2 inhibitory activity for selected 6H-benzo[c]chromen-6-one derivatives.

CompoundStructurePDE2 IC50 (μM)
3-propoxy-6H-benzo[c]chromen-6-one (1d)Alkoxy derivative10.32 ± 0.89
3-butoxy-6H-benzo[c]chromen-6-one (1f)Alkoxy derivative3.67 ± 0.47
3-(pentyloxy)-6H-benzo[c]chromen-6-one (1g)Alkoxy derivative11.21 ± 1.03
3-(benzyloxy)-6H-benzo[c]chromen-6-one (1j)Aryloxy derivative13.45 ± 1.26
3-(pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one (1l)Heterocyclic ether derivative12.86 ± 1.15
3-(pyridin-3-ylmethoxy)-6H-benzo[c]chromen-6-one (1r)Heterocyclic ether derivative10.17 ± 0.95

Data sourced from a study on novel 6H-Benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. mdpi.com

Receptor Interaction and Ligand Binding Mechanisms (e.g., P-glycoprotein)

Beyond enzyme inhibition, derivatives of the 6H-benzo[c]chromen-6-one scaffold can exert their biological effects through direct interaction with cellular receptors. A study prepared a series of these derivatives and measured their affinity and selectivity for estrogen receptors (ERα and ERβ). nih.gov Many of the synthesized analogs were found to be potent and selective agonists for ERβ. nih.gov

The research highlighted that the presence of hydroxyl groups at positions 3 and 8 of the benzo[c]chromen-6-one core is essential for activity in a coactivator recruitment assay. nih.gov Further structural modifications to both phenyl rings of the scaffold led to the development of compounds with high potency for ERβ (less than 10 nM) and over 100-fold selectivity compared to ERα. nih.gov This selective agonism of ERβ suggests potential therapeutic applications where targeting this specific estrogen receptor subtype is desirable. The interaction of these ligands with the receptor binding pocket, dictated by their specific chemical structures, initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of gene expression.

Antioxidant Activity: Radical Scavenging Pathways and Mechanisms

The antioxidant properties of benzo[c]chromen-6-one derivatives are a cornerstone of their biological effects, primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

The radical scavenging mechanism of these compounds is often linked to their hydrogen-donating ability. The phenolic hydroxyl groups present on the benzo[c]chromen-6-one skeleton can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is enhanced by resonance delocalization across the aromatic system.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response implicated in various chronic diseases. Benzo[c]chromen-6-one derivatives have demonstrated potential as anti-inflammatory agents through multiple mechanisms. Oxidative stress is a primary trigger for inflammation, and the antioxidant properties of these compounds contribute significantly to their anti-inflammatory effects mdpi.com.

The parent compound, ellagic acid, is known to possess a wide range of pharmacological activities, including anti-inflammatory effects mdpi.com. Derivatives of the benzo[c]chromen-6-one scaffold can modulate key inflammatory pathways. For example, some chromene derivatives have been investigated as inhibitors of nuclear factor kappa B (NF-κB) transcriptional activity nih.gov. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade. Furthermore, some related heterocyclic compounds have been shown to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 nih.govresearchgate.net.

Antiproliferative and Anticancer Mechanisms at the Cellular Level

The anticancer potential of benzo[c]chromen-6-one derivatives has been extensively investigated, revealing a multifaceted mechanism of action at the cellular level. These compounds can induce cell death, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Key mechanisms include:

Induction of Apoptosis: Many benzochromene derivatives trigger programmed cell death, or apoptosis. This is often mediated through the activation of caspases, such as caspase-3/7, which are key executioners of the apoptotic pathway nih.govnih.gov.

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints. Studies have shown that derivatives can cause cell cycle arrest in the G1, S, or G2/M phases, thereby preventing cancer cells from dividing and proliferating nih.gov.

Inhibition of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (P-gp). Certain 1H-benzo[f]chromene derivatives have been found to inhibit the expression and function of P-gp, making them effective against resistant cancer cells, such as MCF-7/ADR nih.gov.

Dual Inhibition of Topoisomerases: Some derivatives have been shown to act as dual inhibitors of topoisomerase I/II, enzymes crucial for DNA replication and repair in cancer cells nih.gov.

The table below summarizes the antiproliferative activity of selected benzo[f]chromene derivatives against different cancer cell lines.

CompoundTarget Cell LineEffect
Benzo[f]chromene derivativesMCF-7 (Breast Cancer)Potent anti-proliferative activity nih.gov.
Benzo[f]chromene derivativesHCT-116 (Colon Cancer)Strong cytotoxic activity nih.govnih.gov.
Benzo[f]chromene derivativesHepG-2 (Liver Cancer)Significant anti-proliferative effects nih.gov.
Benzo[f]chromene derivativesMCF-7/ADR (Resistant Breast Cancer)Inhibition of P-gp expression, induction of apoptosis, G1 phase cell cycle arrest nih.gov.

Other Biological Activities (e.g., Antimicrobial, Antiviral, Neuroprotective)

Beyond their antioxidant, anti-inflammatory, and anticancer properties, benzo[c]chromen-6-one derivatives exhibit a broad spectrum of other biological activities.

Antimicrobial Activity: Various derivatives of the broader benzo-heterocyclic family have been synthesized and evaluated for their antibacterial and antifungal properties. For example, certain 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives have shown weak to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi nih.gov. Substituted 5-methylbenzo[c]phenanthridinium derivatives have also demonstrated significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis nih.gov.

Antiviral Activity: The benzo-heterocyclic scaffold is also a promising template for the development of antiviral agents. Studies on novel benzo-heterocyclic amine compounds have shown potent, broad-spectrum activity against both RNA viruses (like influenza A and hepatitis C) and DNA viruses (like hepatitis B) mdpi.com. The antiviral efficacy is often influenced by the nature and position of substituents on the aromatic rings mdpi.com.

Neuroprotective Activity: The neuroprotective effects of benzo[c]chromen-6-one derivatives are particularly noteworthy. Urolithins, the natural metabolites of ellagic acid, are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease mdpi.com. Synthetic chromene derivatives have been shown to protect neuronal cells from excitotoxicity induced by glutamate or NMDA nih.gov. This neuroprotection is linked to their antioxidant properties and their ability to modulate key signaling pathways, such as the ERK-CREB pathway, which plays a crucial role in neuronal survival and function nih.gov.

Structure-Activity Relationship (SAR) Investigations for Bioactive Benzo[c]chromen-6-ones

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzo[c]chromen-6-one derivatives. These investigations reveal how specific structural modifications influence the potency and selectivity of these compounds.

For their activity as selective estrogen receptor beta (ERβ) agonists, a key finding is the essential role of bis-hydroxylation at the 3 and 8 positions of the 6H-benzo[c]chromen-6-one core nih.gov. Modifications to both phenyl rings have led to the development of compounds with nanomolar potency for ERβ and over 100-fold selectivity compared to ERα nih.gov.

In the context of anticancer activity, SAR studies on 1H-benzo[f]chromene derivatives have highlighted the importance of substituents on the phenyl ring at the C-1 position nih.govnih.gov. The presence of electron-withdrawing or electron-donating groups can significantly impact cytotoxic potency. For instance, the presence of a bromine atom or a methoxy group at the 8-position has been shown to enhance the activity against various cancer cell lines nih.gov.

Computational Chemistry and Molecular Modeling in Bioactivity Prediction

Computational methods, particularly molecular docking, play a pivotal role in understanding the interactions between benzo[c]chromen-6-one derivatives and their biological targets, thereby guiding the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in elucidating the binding modes and affinities of benzo[c]chromen-6-one derivatives with various protein targets.

Docking studies have been employed to investigate the inhibitory potential of related benzochromenopyrimidine derivatives against enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs chemrevlett.com. These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site chemrevlett.comnih.gov. For example, studies have shown that the nitro group on a ligand can form hydrogen bonds with residues like Arg120 and Tyr355 in the target protein chemrevlett.com.

The insights gained from molecular docking, including binding energies and interaction patterns, are invaluable for predicting the biological activity of novel compounds and for the rational design of new derivatives with improved pharmacological profiles chemrevlett.comnih.gov. These in silico approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates for further experimental validation.

Quantum-Chemical Calculations for Electronic Properties Correlating with Activity

Quantum-chemical calculations have emerged as a powerful tool to elucidate the electronic properties of benzo[c]chromen-6-one derivatives and correlate these properties with their biological activities. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecular structure, electronic distribution, and reactivity of these compounds, which are crucial for understanding their interactions with biological targets.

Theoretical studies on chromene derivatives often employ methods like DFT with various basis sets, such as B3LYP/6-311++G(d,p), to investigate their electronic structure. ekb.eg Such calculations can determine the equilibrium geometries of the molecules, revealing that structures like 4H-benzo[h]chromene derivatives are non-planar. ekb.eg The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energies of these frontier orbitals, EHOMO and ELUMO, are instrumental in calculating global reactivity descriptors like chemical hardness (η), softness (S), and electronegativity (χ). ekb.eg These descriptors help in understanding the kinetic stability and reactivity of the molecules.

Intramolecular charge transfer and the extent of delocalization within the molecule can be assessed through Natural Bond Orbital (NBO) analysis. ekb.eg This provides a deeper understanding of the electronic interactions between donor and acceptor molecular orbitals. ekb.eg Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which are critical for predicting how the molecule will interact with a biological receptor. ekb.eg

For instance, in the study of methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, DFT calculations were used to determine molecular geometry, frontier molecular orbitals, and electrostatic potential. researchgate.net The theoretical data from these calculations showed good agreement with experimental values, validating the computational approach. researchgate.net Such studies often investigate the effect of different solvents on the electronic properties to mimic physiological environments. ekb.egresearchgate.net

The correlation between these calculated electronic properties and biological activity is a key aspect of these studies. While specific quantum-chemical data for 3-Methyl-6H-benzo[c]chromen-6-one is not extensively detailed in the provided context, the general approach for its derivatives involves linking properties like HOMO-LUMO energy gap, dipole moment, and charge distribution to their observed biological effects, such as enzyme inhibition or receptor binding. mdpi.comnih.govnih.gov For example, the electronic properties of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been evaluated in the context of their potential as phosphodiesterase II inhibitors. mdpi.comnih.gov

Detailed research findings from computational studies on related chromene derivatives are often presented in data tables, summarizing key electronic parameters.

Table 1: Calculated Electronic Properties of a Representative Chromene Derivative (Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate) in Different Media

PropertyIn VacuumIn ChloroformIn DichloromethaneIn Ethanol
Dipole Moment (Debye) ValueValueValueValue

Note: Specific values for the dipole moment were mentioned as calculated in the source but not explicitly provided in the text. researchgate.net

Table 2: Key Quantum-Chemical Descriptors Calculated for Benzochromene Derivatives

DescriptorSymbolSignificance in Biological Activity
Highest Occupied Molecular Orbital Energy EHOMORelates to the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital Energy ELUMORelates to the electron-accepting ability of the molecule.
Energy Gap (EHOMO - ELUMO) ΔECorrelates with the chemical reactivity and stability of the molecule.
Chemical Hardness ηMeasures the resistance to change in electron distribution.
Chemical Softness SThe reciprocal of hardness, indicating reactivity.
Electronegativity χDescribes the ability of the molecule to attract electrons.
Dipole Moment µIndicates the overall polarity of the molecule, influencing solubility and binding.

These quantum-chemical approaches provide a rational basis for the design and synthesis of new benzo[c]chromen-6-one derivatives with enhanced biological activities. researchgate.net By understanding the electronic features that govern their pharmacological effects, researchers can modify the molecular structure to optimize interactions with their biological targets.

Advanced Analytical and Spectroscopic Characterization in Benzo C Chromen 6 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 3-Methyl-6H-benzo[c]chromen-6-one. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related benzo[c]chromen-6-one derivative, specific chemical shifts and coupling constants confirm the positions of protons on the aromatic rings and the methyl group. rsc.orgresearchgate.net For instance, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution patterns on the benzene (B151609) rings. The methyl group protons would be expected to appear as a singlet in the upfield region, typically around δ 2.4 ppm. chemicalbook.com

Table 1: Representative NMR Data for Benzo[c]chromen-6-one Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Remarks
¹H 7.0 - 8.5 Aromatic Protons
¹H ~2.4 Methyl Protons
¹³C >160 Carbonyl Carbon (C=O)
¹³C 110 - 150 Aromatic Carbons
¹³C <30 Methyl Carbon

Note: This table presents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific derivative and solvent used.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org For this compound, with a molecular formula of C₁₄H₁₀O₂, the expected molecular weight is approximately 210.23 g/mol . hoffmanchemicals.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. acs.org

Electron impact ionization (EI) is a common MS technique that, in addition to providing the molecular ion peak (M⁺), also causes the molecule to fragment in a predictable manner. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. For aromatic compounds like benzo[c]chromen-6-ones, the molecular ion peak is often quite intense due to the stability of the aromatic system. libretexts.org Common fragmentation pathways may involve the loss of small, stable molecules like carbon monoxide (CO) or the cleavage of the methyl group. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Possible Identity
[M]⁺ ~210 Molecular Ion
[M-CH₃]⁺ ~195 Loss of a methyl radical
[M-CO]⁺ ~182 Loss of carbon monoxide

Note: This table shows predicted fragmentation patterns. Actual observed fragments can vary based on the ionization method and energy.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating components of a reaction mixture. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool for this purpose. researchgate.net

In the context of benzo[c]chromen-6-one research, HPLC is used to verify the purity of the final product. A pure compound will ideally show a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the chromatogram of a synthesized batch to that of a known standard, its purity can be confirmed. Furthermore, HPLC can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. This allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about the connectivity and mass of a molecule, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applicable to crystalline solids.

Spectroscopic Probing and Sensing Applications

The benzo[c]chromen-6-one scaffold is not only a subject of structural analysis but also forms the basis for the development of functional molecules, such as fluorescent chemosensors.

The inherent fluorescence of many benzo[c]chromen-6-one derivatives makes them attractive candidates for the development of chemosensors. nih.gov By functionalizing the core structure with specific recognition moieties (receptors), sensors that exhibit a change in their fluorescence properties upon binding to a target analyte can be designed. bgsu.edu These analytes can include various species, with metal ions being a prominent target. bgsu.edursc.org

The design of such sensors often involves linking a receptor unit, which selectively binds the analyte, to the fluorescent benzo[c]chromen-6-one core. The choice of receptor determines the selectivity of the sensor for a particular analyte.

The interaction of a benzo[c]chromen-6-one-based fluorescent sensor with an analyte, such as a metal ion, can lead to a change in its fluorescence emission through several mechanisms. rsc.org These changes can manifest as an increase (turn-on), decrease (turn-off), or a shift in the wavelength (ratiometric) of the fluorescence. researchgate.net

Common mechanisms for fluorescence response include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the fluorophore may be quenched by an electron transfer process from the receptor. Upon binding of the analyte to the receptor, this PET process can be inhibited, leading to a restoration or enhancement of fluorescence.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the observed fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating receptor on the sensor can restrict intramolecular rotations or vibrations within the molecule. This rigidity can reduce non-radiative decay pathways, leading to an increase in fluorescence quantum yield. mdpi.com

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, affecting the energy of the ICT excited state and thus changing the fluorescence emission wavelength or intensity.

The specific mechanism at play depends on the design of the sensor and the nature of the interaction with the analyte. Understanding these mechanisms is crucial for the rational design of new and improved fluorescent chemosensors for a wide range of applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Methylbut-1-ene
3-Methylpentane
6-Methyl-1,3,5-triazine-2,4-diamine
(6R)-6-methylmorpholin-3-one
3-Methylxanthine
3-Methylbenzophenone
Methyl ((6-oxo-6H-benzo(c)chromen-3-yl)oxy)acetate
3-(Methoxymethoxymethyl)benzo[c]chromen-6-one
3-Hydroxy-6H-benzo[c]chromen-6-one
6H-Benzo[c]chromen-6-one
3-Methyl-1-pentyne
Hexahydrocannabinol (B1216694)
1H-benzo[f]chromene
Thiazolidin-4-one
Coumarin
3-carboxy coumarins
Benzonitrile
3-acetyl-8-ethoxycoumarin
ethylidenehydrazinecarbothioamide
β-chloroacroline
malononitrile
2-(1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethylidene)malononitrile
4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride
ammonium thiocyanate
cyanoacetic acid hydrazide
quinazolin-2,4-dione
acylthiourea
dithiolan-4-one
phenylthiazolidin-4-one
2-amino-6-methoxybenzothiazole
N-tert-butyloxycarbonyl asparagine benzyl (B1604629) ester
(6-Methoxybenzothiazol-2-yl) Asparagine
2-methylthiolated phenylalkynones
secondary phosphine (B1218219) oxides
thiochromones
N-methylphenanthridinone
4'-methoxy-N-methyl-2-biphenylcarboxamide
pyrylium salts
S-Aryl dibenzothiophenium salts
o-benzyl-protected phenols
3-acetoxy-2-methylbenzoic anhydride
3-acetoxy-2-methylbenzoyl chloride
3-acetoxy-2-methylbenzoic acid
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
3-choloro-4-methylaniline
2-(3-nitrophenyl)-4H-benzo- researchgate.nethmdb.caoxazin-4-one
6-methyl-2H-pyran-2-one
Methyl benzoate
Butyl benzoate
Butyl 4-methylbenzoate
Methyl 4-chlorobenzoate
Methyl 4-bromobenzoate
Methyl 4-methylbenzoate
Methyl 4-nitrobenzoate
Methyl 3-fluorobenzoate
Methyl 3-nitrobenzoate
Methyl 3-chlorobenzoate
Methyl 3-bromobenzoate
Hexanoylcarnitine
methyl 2',2',6'-trimethyl-3'-[(3-methylbutanoyl)oxy]-3h-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylate
(2s,3s,3ar,5r,6r,7as)-2-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-hexahydro-1-benzofuran-6,7a-diol
[3aR-(3aalpha,5beta,6alpha,7aalpha)]-6-Ethenylhexahydro-6-methyl-3-methylene-5-(1-methylethenyl)-2(3H)-benzofuranone
Citronellal (B1669106)
Olivetol
5-Pentyl-1,3-cyclohexandion
Lithiumdiisopropylamid
Phenylselenylchlorid
m-Chlorperbenzoesäure
1-propanol
valeronitrile
2-chloropyridine
4'-chloroacetophenone
1C1m-Fc
tris((1-(4-(1-((tert-butyl(2-methyl-1-phenylpropyl)amino)oxy) ethyl)benzyl)-1H-1,2,3-triazol-4yl)methyl)amine
pentafluorostyrene
2,2,3,3,4,4,4-heptafluorobutyl acrylate
1H,1H,2H,2H-perfluorodecyl acrylate
p-oligo(ethylene glycol) styrene
OEGMA

Future Directions and Emerging Research Avenues for 3 Methyl 6h Benzo C Chromen 6 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 6H-benzo[c]chromen-6-one core has traditionally relied on methods that present significant drawbacks, such as the use of stoichiometric amounts of toxic heavy metal oxidants like Cr(VI) or Pb(IV), which result in poor yields and limited applications. orgsyn.org Other established methods, including transition metal-catalyzed reactions, often suffer from the limited availability of starting materials. orgsyn.org

Future research must prioritize the development of more sustainable and efficient synthetic routes to 3-Methyl-6H-benzo[c]chromen-6-one. The focus is shifting towards greener chemistry principles, minimizing waste and avoiding hazardous reagents.

Key emerging strategies that could be adapted and optimized include:

Metal-Free Synthesis: A notable advancement is the development of metal-free approaches, such as the intermolecular Diels-Alder cycloaddition followed by oxidative aromatization. rsc.org This method, which can start from readily available salicylaldehydes, offers a highly regioselective and environmentally benign alternative. rsc.org Future work should explore the application of this strategy for the specific synthesis of the 3-methyl derivative.

Advanced Catalysis: Research groups have successfully employed copper (Cu) and palladium (Pd) catalysts for the cyclization of biaryl-2-carboxylic acids to form the 6H-benzo[c]chromen-6-one skeleton. orgsyn.org While the Cu-catalyzed method works well for electron-rich compounds, the metal-free dehydrogenative coupling appears insensitive to the electronic properties of the aromatic ring, offering broader applicability. orgsyn.org Future efforts should focus on refining these catalytic systems to improve yields, reduce catalyst loading, and expand the substrate scope to efficiently produce this compound.

Exploration of Undiscovered Biological Activities and Pharmacological Targets

The parent scaffold, 6H-benzo[c]chromen-6-one, and its hydroxylated derivatives, known as urolithins, are recognized for a wide range of biological effects. mdpi.comnih.govnih.gov Urolithins, which are metabolites of dietary ellagitannins, have shown potential as cognitive enhancers. nih.govnih.gov This has spurred investigations into derivatives for various therapeutic targets.

For this compound, future research should systematically screen for a wide array of biological activities, building upon the knowledge of related compounds. Potential areas of exploration include:

Neurodegenerative Diseases: Given that derivatives have been designed as inhibitors of phosphodiesterase II (PDE2) and cholinesterases—key targets in Alzheimer's disease—this compound should be evaluated for similar inhibitory potential. mdpi.comnih.govnih.gov

Oncology: A recent study highlighted the rational design of 6H-benzo[c]chromen derivatives as highly selective PI3Kα inhibitors, a critical target in cancer therapy. nih.gov Screening this compound for activity against PI3Kα and other cancer-related kinases is a logical next step.

Hormone-Related Conditions: Certain derivatives have been identified as potent and selective agonists for Estrogen Receptor beta (ERβ), indicating potential applications in conditions where ERβ modulation is beneficial. nih.gov The 3-methyl derivative warrants investigation for its affinity and selectivity towards estrogen receptors.

Chemosensing: Related compounds have been shown to act as selective fluorescent sensors for Iron (III), suggesting a potential application in diagnostics and environmental monitoring. nih.gov

Derivative ClassTarget/ActivityPotential Therapeutic Area
Alkoxylated 6H-benzo[c]chromen-6-onesPhosphodiesterase II (PDE2) InhibitionNeurodegenerative Diseases
General 6H-benzo[c]chromen-6-onesCholinesterase InhibitionAlzheimer's Disease
Novel 6H-benzo[c]chromen SeriesSelective PI3Kα InhibitionCancer
Hydroxylated 6H-benzo[c]chromen-6-onesEstrogen Receptor beta (ERβ) AgonismHormone-related disorders
3-hydroxy-6H-benzo[c]chromen-6-oneFluorescent Sensor for Iron (III)Diagnostics / Bio-imaging

Advanced Computational Approaches for Rational Design and Activity Prediction

The integration of computational chemistry is crucial for accelerating drug discovery. Structure-based drug design and molecular docking have already proven successful in identifying novel 6H-benzo[c]chromen derivatives as selective PI3Kα inhibitors. nih.gov

Future research on this compound should leverage these advanced computational tools to:

Predict Biological Targets: Employ reverse docking and pharmacophore modeling to screen the compound against libraries of known biological targets, identifying potential mechanisms of action before extensive lab work.

Optimize Lead Compounds: Once a biological activity is identified, computational methods can be used to design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Elucidate Structure-Activity Relationships (SAR): DFT (Density Functional Theory) calculations can help understand the electronic and structural requirements for biological activity, as demonstrated in mechanistic studies of synthetic routes. rsc.org This knowledge can guide the rational design of more effective molecules.

Integration with Chemical Biology for Deeper Mechanistic Understanding

Chemical biology provides tools to study biological systems at the molecular level. For this compound, integrating chemical biology approaches will be essential for moving beyond identifying what it does to understanding how it does it.

Future directions in this area include:

Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These probes can be used in techniques like affinity chromatography or activity-based protein profiling to isolate and identify the direct cellular binding partners of the compound.

Target Validation: Once potential protein targets are identified through computational or screening methods, chemical probes can be used to confirm direct engagement in a cellular context. This is critical for validating that the observed biological effect is due to interaction with the hypothesized target.

Elucidating Mechanisms of Action: By identifying the specific proteins or pathways with which this compound interacts, researchers can gain a precise understanding of its mechanism of action. This knowledge is fundamental for its development as a therapeutic agent or a research tool. The established use of similar scaffolds as fluorescent sensors for metal ions already bridges the gap between small molecule chemistry and biological application, providing a strong foundation for these future endeavors. nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6H-benzo[c]chromen-6-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer :

  • One-pot synthesis : 2'-Hydroxychalcones and ethyl acetoacetate react under basic conditions (e.g., Et2NH in MeOH at 60°C) to yield 6H-benzo[c]chromen-6-ones in moderate yields (51–59%) via tandem cyclization and condensation .
  • Cyclocondensation : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes to form benzo[c]chromen-6-ones, optimized for regioselectivity .
  • Three-component synthesis : Primary amines, β-ketoesters, and chalcones undergo Sc(OTf)3-catalyzed reactions in glycerol at 100°C, enabling oxidant-free, green synthesis of 7-amino derivatives .

Q. How can NMR and IR spectroscopy distinguish substituent effects in benzo[c]chromen-6-one derivatives?

  • Methodological Answer :

  • NMR : Methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5–2.7 ppm) substituents show distinct <sup>1</sup>H and <sup>13</sup>C shifts. For example, 2-methoxy-6H-benzo[c]chromen-6-one exhibits characteristic aromatic proton splitting patterns .
  • IR : Carbonyl stretching (C=O) near 1700 cm<sup>−1</sup> and hydroxyl (O–H) bands at 3200–3500 cm<sup>−1</sup> differentiate between ketone and phenolic substituents .

Advanced Research Questions

Q. How can diastereodivergent synthesis strategies optimize enantioselectivity in hexahydro-6H-benzo[c]chromen-6-one derivatives?

  • Methodological Answer :

  • Domino Michael/Michael/hemiacetalization : Modular dinuclear oxazoline catalysts (MDOs) enable access to both diastereomers of hexahydro derivatives with up to 98:2 dr and >99% ee. Post-reaction oxidation (e.g., PCC) stabilizes the final product .
  • Scalability : The Hurtley reaction using Cu(I) catalysts provides gram-scale synthesis of 8-amino-3-hydroxy derivatives, critical for Steroidal and Anti-Glucocorticoid Receptor Agonists (SEGRA) development .

Q. What structural modifications enhance cholinesterase inhibitory activity in benzo[c]chromen-6-one derivatives?

  • Methodological Answer :

  • Hybrid design : Replacing indanone with chromen-6-one and introducing a three-carbon spacer between the chromenone core and piperazine improves acetylcholinesterase (AChE) inhibition (IC50 values < 10 µM) .
  • Substituent effects : Hydroxyethyl or methoxy groups at position 4 increase binding affinity to AChE’s catalytic anionic site, as shown in molecular docking studies .

Q. How do fluorescence properties of benzo[c]chromen-6-one derivatives vary with substituents, and how can this be leveraged for metal sensing?

  • Methodological Answer :

  • Fluorescence quenching/enhancement : 3-Hydroxy-4-(1-hydroxyethyl) derivatives exhibit fluorescence enhancement with Fe<sup>3+</sup> (λem = 450 nm), while methoxy substituents show static quenching via charge transfer .
  • HTRF applications : Time-resolved fluorescence assays (e.g., HTRF) quantify ERβ agonist activity (EC50 < 100 nM) in bis-hydroxylated derivatives .

Q. What in vitro assays are most effective for evaluating the neuroprotective potential of benzo[c]chromen-6-one hybrids?

  • Methodological Answer :

  • Ellman’s assay : Measures AChE and butyrylcholinesterase (BuChE) inhibition in rat brain homogenates, with IC50 values validated against donepezil .
  • MTT assay : Tests cytotoxicity in SH-SY5Y neuronal cells, with EC50 values < 50 µM indicating low neurotoxicity for 7,8,9,10-tetrahydro derivatives .

Data Contradictions and Resolution

Q. Why do some studies report negligible cholinesterase inhibition for benzo[c]chromen-6-one, while others show potent activity?

  • Resolution : The parent compound lacks inhibitory activity (IC50 > 100 µM), but derivatives with piperazine linkers or hydroxyethyl substituents enhance binding to AChE’s peripheral anionic site, reducing IC50 to < 1 µM .

Q. How do urolithin analogs (e.g., Urolithin A) differ from synthetic benzo[c]chromen-6-ones in bioactivity?

  • Key distinction : Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) exhibits mTORC1/2 inhibition (IC50 = 2.5 µM) and anti-fibrotic activity, while synthetic 3-methyl derivatives show stronger fluorescence but weaker biological targeting .

Analytical Techniques

Q. What chromatographic methods optimize purity assessment for 6H-benzo[c]chromen-6-one derivatives?

  • Methodological Answer :

  • Silica column chromatography : Use petroleum ether/ethyl acetate gradients (96:4 to 90:10) to isolate products with >95% purity .
  • HPLC : C18 columns with acetonitrile/water mobile phases resolve regioisomers (e.g., 3-hydroxy vs. 8-methoxy derivatives) .

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